2-Octanone
Overview
Description
2-Octanone, also known as methyl hexyl ketone, is an organic compound with the molecular formula C8H16O. It is a colorless, volatile liquid with a characteristic odor. This compound is commonly used in the fragrance industry and is a trace component in many cooked foods .
Mechanism of Action
. . The primary targets of 2-Octanone are not explicitly mentioned in the available literature.
Mode of Action
It is known that it is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene . It can also be produced by selective oxidation of 1-octene .
Biochemical Pathways
As a methyl ketone, it may participate in various biochemical reactions .
Result of Action
It is a common if trace component of many cooked foods , suggesting it may have some impact on taste and aroma profiles.
Biochemical Analysis
Biochemical Properties
These are organic compounds in which a carbonyl group is bonded to two carbon atoms
Cellular Effects
It has been used in a biocatalytic reduction process with Acetobacter pasteurianus GIM1.158 cells
Molecular Mechanism
It is known that it is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene
Metabolic Pathways
2-Octanone is involved in the metabolic pathway of 2-Oxocarboxylic acid metabolism . This pathway includes pyruvate (2-oxopropanoate), 2-oxobutanoate, oxaloacetate (2-oxosuccinate), and 2-oxoglutarate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octanone can be synthesized through several methods:
Condensation of Acetone and Pentanal: This method involves the condensation of acetone and pentanal, followed by hydrogenation of the resulting alkene.
Selective Oxidation of 1-Octene: Another method involves the selective oxidation of 1-octene.
Oxidation of Methyl Hexyl Carbinol or 2-Octanol: This method involves the oxidation of methyl hexyl carbinol or 2-octanol.
Reductive Condensation of Acetone with Pentanol: This method involves the reductive condensation of acetone with pentanol.
Industrial Production Methods: The industrial production of this compound primarily involves the condensation of acetone and pentanal, followed by hydrogenation . This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-Octanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form secondary alcohols, such as 2-octanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonyl group can be attacked by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols (e.g., 2-octanol).
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
2-Octanone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: this compound is used in studies related to olfactory receptors and pheromones.
Comparison with Similar Compounds
2-Octanone is one of three octanones, the others being 3-octanone and 4-octanone . Compared to its isomers, this compound has a unique position of the carbonyl group, which influences its reactivity and applications. For example:
3-Octanone: Has the carbonyl group on the third carbon atom, leading to different chemical properties and applications.
4-Octanone: Has the carbonyl group on the fourth carbon atom, resulting in distinct reactivity and uses.
These structural differences make this compound unique in terms of its chemical behavior and applications.
Properties
IUPAC Name |
octan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFWPFBNIEHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021927 | |
Record name | 2-Octanone | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Hawley], Liquid, colourless to pale yellow liquid with an apple-like odour | |
Record name | 2-Octanone | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |
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Record name | 2-Octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/394/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
173.5, 173.00 to 175.00 °C. @ 760.00 mm Hg | |
Record name | 2-OCTANONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |
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Record name | 2-Octanone | |
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Flash Point |
125 °F (52 °C) (Closed cup) | |
Record name | 2-OCTANONE | |
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Solubility |
Miscible with alcohol, ether, 1:9-12 IN 50% ALCOHOL, 1:1-1.7 IN 70% ALCOHOL, Soluble in alcohol, hydrocarbons, ether, esters, etc., In water, 899 mg/L at 20 °C, 0.899 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | 2-OCTANONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Octanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/394/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.820 at 20 °C/4 °C, 0.813-0.819 | |
Record name | 2-OCTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |
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Record name | 2-Octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/394/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.4 (Air = 1) | |
Record name | 2-OCTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |
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Vapor Pressure |
1.35 [mmHg], 1.35 mm Hg at 25 °C | |
Record name | 2-Octanone | |
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Record name | 2-OCTANONE | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-13-7 | |
Record name | 2-Octanone | |
Source | CAS Common Chemistry | |
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Record name | Octan-2-one | |
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Record name | 2-OCTANONE | |
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Record name | 2-OCTANONE | |
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Record name | 2-Octanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-16 °C, Liquid Molar Volume = 0.157391 cu m/kmol; IG Heat of Formation = -3.2160X10+8 J/kmol; Heat of Fusion at melting point = 2.4419X10+7 J/kmol | |
Record name | 2-OCTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Octanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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